molecular formula C14H28O3 B8034818 6-hydroxytetradecanoic acid CAS No. 1747-18-8

6-hydroxytetradecanoic acid

Cat. No.: B8034818
CAS No.: 1747-18-8
M. Wt: 244.37 g/mol
InChI Key: XQMCCPUZOKUEHG-UHFFFAOYSA-N
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Description

6-Hydroxytetradecanoic acid is a long-chain fatty acid with the molecular formula C14H28O3 It is a hydroxylated derivative of tetradecanoic acid, featuring a hydroxyl group at the sixth carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Hydroxytetradecanoic acid can be synthesized through several methods. One common approach involves the hydroxylation of tetradecanoic acid using specific catalysts and reaction conditions. For instance, the enantioselective synthesis of 3-hydroxytetradecanoic acid and its methyl esters has been achieved using porcine pancreas lipase-catalyzed hydrolysis of racemic methyl 3-hydroxytetradecanoate in an aqueous medium . This method provides optically pure enantiomers with high enantiomeric excess.

Industrial Production Methods

Industrial production of this compound may involve microbial metabolic engineering and chemical synthesis. Microbial production methods utilize genetically engineered microorganisms to produce the compound from renewable feedstocks. Chemical synthesis methods, on the other hand, involve the hydroxylation of tetradecanoic acid using chemical reagents and catalysts under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxytetradecanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidation of the hydroxyl group can yield 6-oxotetradecanoic acid.

    Reduction: Reduction of the carboxyl group can produce 6-hydroxytetradecanol.

    Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the substituent introduced.

Scientific Research Applications

6-Hydroxytetradecanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-hydroxytetradecanoic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit Toll-like receptor 4, which plays a role in the immune response . Additionally, it can interact with lipid membranes, affecting their structure and function. The hydroxyl group at the sixth carbon position allows for specific interactions with enzymes and receptors, contributing to its biological activity.

Comparison with Similar Compounds

6-Hydroxytetradecanoic acid can be compared with other hydroxylated fatty acids, such as:

    3-Hydroxytetradecanoic acid: Similar in structure but with the hydroxyl group at the third carbon position.

    6-Hydroxyhexadecanoic acid: Similar in structure but with a longer carbon chain.

    6-Hydroxydecanoic acid: Similar in structure but with a shorter carbon chain.

The uniqueness of this compound lies in its specific hydroxylation pattern and chain length, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-hydroxytetradecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O3/c1-2-3-4-5-6-7-10-13(15)11-8-9-12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMCCPUZOKUEHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CCCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80415592
Record name Tetradecanoic acid, 6-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1747-18-8
Record name Tetradecanoic acid, 6-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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